

Comparative Guide: Val-Ala vs. Ala-Val Self-Assembly Properties

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Compound of Interest

Compound Name: Val-Ala

Cat. No.: B7865155

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Executive Summary

While **Val-Ala** (VA) and Ala-Val (AV) are sequence isomers with identical molecular weights (188.23 g/mol), their self-assembly behaviors are distinct due to the spatial arrangement of their side chains relative to the peptide backbone.

- **Val-Ala** (VA): Exhibits high structural order.[1] It self-assembles into diverse, crystalline morphologies (square plates, wires) in organic solvents and forms tight, narrow hydrophobic channels (pore size ~ 2 Å) in the solid state. It is a preferred sequence in Antibody-Drug Conjugate (ADC) linkers due to reduced aggregation propensity.[2]
- Ala-Val (AV): Exhibits lower morphological order in solution, often forming irregular rods or films. However, in the solid state, it forms isostructural hexagonal crystals with significantly larger open pores (>5 Å) compared to VA, making it potentially more interesting for gas storage or separation applications.

Physicochemical & Structural Comparison

The fundamental difference lies in the packing geometry. Although both crystallize in the same space group, the sequence determines the internal pore diameter and the stability of the supramolecular architecture in solution.

Table 1: Structural & Physical Properties

Feature	Val-Ala (VA)	Ala-Val (AV)	Significance
Crystal System	Hexagonal	Hexagonal	Isostructural packing in solid state.
Space Group	P6 ₁	P6 ₁	Both form helical channels.
Channel/Pore Diameter	~2 Å (Narrow)	> 5 Å (Wide)	AV forms more porous materials despite identical composition.
Solvent-Mediated Morphology	Ordered: Square plates, wires, ribbons.	Disordered/Simple: Irregular rods, films.	VA has superior "lock-and-key" stacking with solvents like pyridine.
Hydrophobicity (Linker Context)	Lower aggregation propensity than Val-Cit.[2][3]	Higher tendency for irregular aggregation.	VA is the industry standard for cleavable ADC linkers.
Chirality of Channel	Right-handed helix	Right-handed helix	Dictated by L-amino acid chirality.

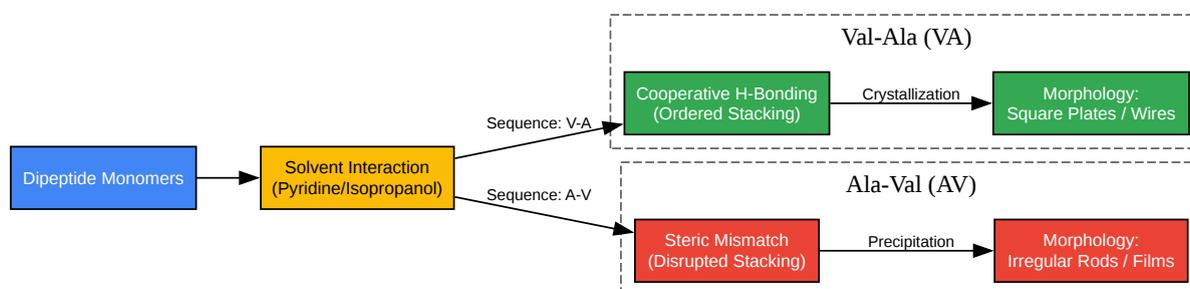
Solvent-Dependent Morphological Diversity

Experimental data from Langmuir (Erdogan et al., 2015) highlights that VA is morphologically versatile, whereas AV is morphologically restricted. This is attributed to the specific H-bonding networks formed between the dipeptide and the solvent.

Mechanism of Assembly

- **Val-Ala:** The bulky Valine at the N-terminus and Alanine at the C-terminus allow for a "head-to-tail" stacking that accommodates solvent molecules (like pyridine) into a crystalline lattice, driving the formation of macroscopic square plates.
- **Ala-Val:** When the sequence is reversed, the steric bulk of Valine at the C-terminus disrupts this specific solvent intercalation. The H-bonding network is less cooperative, leading to irregular rods or amorphous films rather than defined crystals.

Figure 1: Self-Assembly Pathway & Solvent Influence



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Caption: Sequence-dependent assembly pathways. VA leverages solvent interactions for ordered crystallization, while AV suffers steric disruption leading to irregular structures.

Solid-State Porosity: The "Inverse" Effect

While VA is more ordered in solution, AV forms a more open structure in the dry crystalline state. This is critical for applications involving gas storage or small molecule separation.

- The Phenomenon: In the $P6_1$ helical stack, the side chains project into the channel.
 - In VA, the isopropyl group of Valine and methyl group of Alanine pack in a way that constricts the channel (Diameter ~ 2 Å).
 - In AV, the packing rotation places the side chains such that the channel remains open (Diameter >5 Å).
- Implication: AV crystals can host larger guest molecules (e.g., water, methanol) than VA crystals.

Application Focus: Antibody-Drug Conjugates (ADCs)

In drug development, **Val-Ala** is a critical dipeptide linker, often compared to Val-Cit (Valine-Citrulline).[2]

- Why VA?

- Aggregation: VA linkers show significantly less aggregation at high Drug-to-Antibody Ratios (DAR ~7.[2][4]4) compared to Val-Cit.[3]
- Hydrophobicity: Despite Valine being hydrophobic, the VA dipeptide unit is sufficiently compact to prevent the "sticky" hydrophobic collapse seen with other linkers.
- Cleavage: Efficiently cleaved by lysosomal Cathepsin B, ensuring rapid drug release inside the tumor cell.

Experimental Protocols

Protocol A: Solvent-Mediated Morphological Control (VA vs. AV)

Source: Adapted from Erdogan et al., Langmuir 2015.

Objective: To observe the formation of square plates (VA) vs. irregular rods (AV).

- Preparation:
 - Weigh 2 mg of **Val-Ala** and 2 mg of Ala-Val into separate glass vials.
 - Add 1 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to each vial to dissolve the peptides completely (Stock Solution).
- Solvent Switch:
 - Aliquot 10 μ L of the stock solution onto a clean glass cover slip or silicon wafer.
 - Immediately add 100 μ L of Pyridine (or 2-Propanol) to the droplet.
- Incubation:
 - Cover loosely to allow slow evaporation at Room Temperature (25°C) for 24 hours.
- Characterization:
 - Optical Microscopy: Observe directly. VA should show distinct square/rectangular plates. AV will show ill-defined aggregates.

- SEM: Coat samples with gold (5 nm) and image at 5-10 kV.

Protocol B: Porous Crystal Growth

Source: Adapted from Gorbitz, Acta Cryst. 2000 & Soldatov, J. Phys. Chem. 2006.[1]

Objective: To grow crystals for porosity analysis (XRD/Gas Sorption).

- Dissolution: Dissolve the dipeptide (VA or AV) in distilled water at 60°C to create a saturated solution (~50 mg/mL).
- Anti-solvent Diffusion:
 - Place the aqueous solution in a small inner vial.
 - Place the inner vial inside a larger jar containing 2-Propanol or Acetone.
 - Seal the outer jar.
- Crystallization:
 - Allow vapor diffusion for 3-7 days at 20°C.
 - VA Result: Hexagonal needles/prisms (narrow pore).
 - AV Result: Hexagonal needles (wide pore).
- Activation:
 - To access the pores, heat crystals to 80°C under vacuum (10^{-3} Torr) for 12 hours to remove solvated water/alcohol.

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